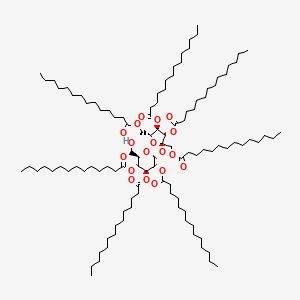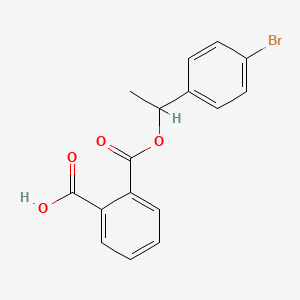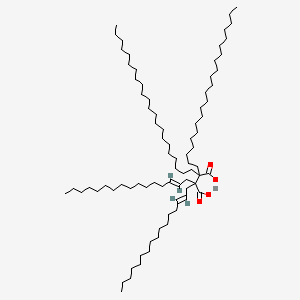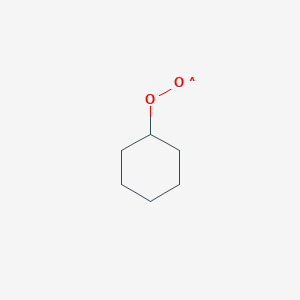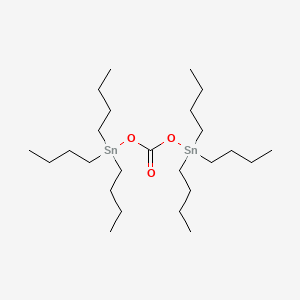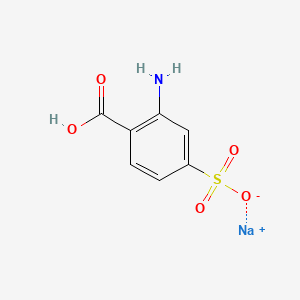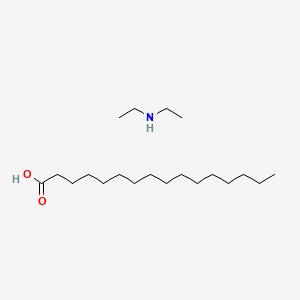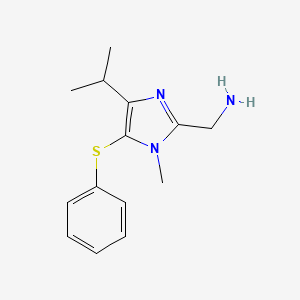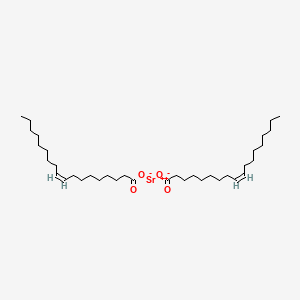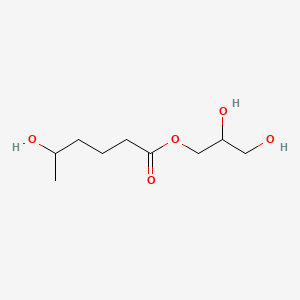
5-Hydroxyhexanoic acid, monoester with glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-propylsulfanyl-propane can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromopropane with sodium sulfide in an organic solvent such as ethanol. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1-propylsulfanyl-propane may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-propylsulfanyl-propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or aminated derivatives of 1-propylsulfanyl-propane.
Applications De Recherche Scientifique
1-propylsulfanyl-propane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of 1-propylsulfanyl-propane involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-phenyl-1H-tetraazole-5-thiol: Another sulfur-containing compound with similar reactivity.
Cyclohexyl bromide: Shares similar substitution reaction pathways.
Phenyl benzoate: Used in similar synthetic applications.
Uniqueness
1-propylsulfanyl-propane is unique due to its specific molecular structure, which allows for a wide range of chemical reactions and applications. Its versatility in both synthetic and industrial processes makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
26446-34-4 |
|---|---|
Formule moléculaire |
C9H18O5 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 5-hydroxyhexanoate |
InChI |
InChI=1S/C9H18O5/c1-7(11)3-2-4-9(13)14-6-8(12)5-10/h7-8,10-12H,2-6H2,1H3 |
Clé InChI |
PQPZSAGIVPEUIH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)OCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



